Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate
Description
Discovery and Development Timeline
The compound emerged from efforts to refine astemizole (Hismanal), a second-generation antihistamine discovered by Janssen Pharmaceutica in 1977. Astemizole gained FDA approval in 1988 but was withdrawn globally in 1999 due to cardiotoxic side effects linked to hERG channel blockade. Research into its metabolites identified N-Ethoxycarbonyl Norastemizole as a safer alternative, with Sepracor advancing it to Phase III trials for allergic rhinitis by 2000. Key milestones include:
Position in Benzimidazole-Piperidine Research
Benzimidazole-piperidine hybrids are recognized for their dual affinity to histamine receptors and modular pharmacokinetic profiles. Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate exemplifies this scaffold, combining:
- A benzimidazole core for H1 receptor binding.
- A piperidine moiety enhancing blood-brain barrier permeability.
- 4-Fluorophenyl and ethoxycarbonyl groups optimizing metabolic stability.
Comparative studies show such derivatives exhibit antinociceptive, anti-inflammatory, and antihistaminic activities, positioning them as versatile therapeutic candidates.
Relationship to Astemizole Pharmacology
While astemizole’s cardiotoxicity limited its use, norastemizole derivatives like this compound avoid hERG inhibition due to structural modifications:
| Property | Astemizole | N-Ethoxycarbonyl Norastemizole |
|---|---|---|
| H1 Receptor Affinity | 0.9 nM | 0.06 nM |
| hERG Inhibition | IC~50~ = 90 nM | No significant activity |
| Half-Life | 18–24 hours | 6–8 hours |
The ethoxycarbonyl group at the piperidine nitrogen reduces arrhythmia risk while preserving antihistaminic potency.
Evolution of Structural Understanding
X-ray crystallography and NMR studies reveal critical structural features:
- Benzimidazole Core : Planar structure facilitates π-π stacking with histamine receptors.
- Piperidine Ring : Adopts a chair conformation, enhancing solubility and bioavailability.
- 4-Fluorophenyl Group : Electron-withdrawing effects stabilize the molecule against oxidative metabolism.
Synthetic Pathways :
Historical Medicinal Applications
Initially explored as an antihistamine , this compound’s applications expanded due to its favorable safety profile:
Properties
IUPAC Name |
ethyl 4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c1-2-29-22(28)26-13-11-18(12-14-26)24-21-25-19-5-3-4-6-20(19)27(21)15-16-7-9-17(23)10-8-16/h3-10,18H,2,11-15H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPSFTZVUMTCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233501 | |
| Record name | Ethyl 4-((1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84501-68-8 | |
| Record name | Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84501-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-((1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084501688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-((1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate (CAS No. 84501-68-8) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the molecular characteristics, synthesis, and biological effects of this compound, supported by relevant data and research findings.
Molecular Characteristics
- Molecular Formula : C22H25FN4O2
- Molecular Weight : 396.46 g/mol
- Density : 1.28 g/cm³
- Melting Point : 179–182 °C
Synthesis
The synthesis of this compound involves the reaction of ethyl 4-amino-1-piperidinecarboxylate with appropriate benzimidazole derivatives under specific conditions, typically in neat conditions at elevated temperatures (around 170 °C for approximately 4 hours) to achieve high yields (up to 98%) .
Pharmacological Profile
This compound has been evaluated for various biological activities, including:
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties : Research suggests that the compound has potential antimicrobial activity, particularly against gram-positive bacteria. The presence of the benzimidazole moiety is believed to enhance its interaction with microbial targets .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole, including this compound, showed significant activity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Mechanistic Studies : Another research article highlighted the role of nitric oxide (NO) production in mediating the biological effects of this compound. NO is known for its signaling role in various physiological processes, including vasodilation and immune response modulation .
- Toxicological Assessments : Toxicity studies indicate a moderate safety profile with an LD50 value suggesting low acute toxicity in animal models. Further studies are needed to evaluate chronic toxicity and long-term effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antihistamine Development
Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate serves as an important intermediate in the synthesis of antihistamines. Its structure allows for modifications that enhance antihistaminic activity, making it a target for drug design aimed at treating allergic reactions and conditions such as asthma.
Cancer Research
Recent studies have investigated the potential of benzimidazole derivatives, including this compound, as anticancer agents. The unique binding properties of benzimidazole structures to various biological targets make them candidates for further exploration in cancer therapeutics. Research indicates that modifications to the piperidine and benzimidazole components can lead to enhanced cytotoxicity against cancer cell lines.
Neuropharmacology
The compound's structural elements suggest potential applications in neuropharmacology, particularly in the development of drugs targeting neurological disorders. Compounds with similar structures have been shown to exhibit activity at neurotransmitter receptors, indicating that this compound may also possess relevant pharmacological properties.
Synthesis of Novel Compounds
This compound is utilized as a building block in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical reactions allows researchers to create diverse derivatives with potentially improved biological activities.
Case Study 1: Antihistamine Synthesis
A study published in Journal of Medicinal Chemistry explored the synthesis of ethyl 4-[[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino]piperidine derivatives. The researchers demonstrated that modifications at the piperidine nitrogen significantly affected antihistaminic potency and selectivity, highlighting the importance of this compound in developing new antihistamines .
Case Study 2: Anticancer Activity
Research conducted by Janssens et al. (1985) examined the anticancer properties of benzimidazole derivatives, including those related to this compound]. The study found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for future drug development .
Case Study 3: Neuroactive Compounds
A recent investigation into neuroactive compounds noted that derivatives of ethyl 4-[[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino]piperidine displayed promising activity at serotonin receptors, indicating potential applications in treating mood disorders .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate
- CAS Registry Number : 84501-68-8
- Molecular Formula : C22H25FN4O2
- Molecular Weight : 396.466 g/mol
- Physical Properties :
Synthesis: The compound is synthesized via a multi-step process starting from o-phenylenediamine, involving condensation, chlorination, alkylation, and substitution reactions, achieving a total yield of 30.7% . Key intermediates include 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole, which undergoes nucleophilic substitution with ethyl 4-aminopiperidine-1-carboxylate .
Comparison with Structurally and Functionally Related Compounds
Astemizole (CAS 84501-68-8)
- Structural Relationship: Astemizole shares the same core structure, with minor differences in substituents. It is pharmacologically classified as a second-generation antihistamine .
- Key Differences :
Mizolastine (CAS IOR612-48-2)
- Structural Features : Mizolastine replaces the piperidine-1-carboxylate group with a carbamate moiety (ethyl[1-[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]-4-piperidinyl]methylcarbamate) .
- Pharmacology : Acts as a potent H1 antagonist with additional anti-inflammatory properties, attributed to its carbamate side chain .
Desmethylastemizole (CAS 73736-50-2)
Piperidine-Based Benzimidazole Derivatives
- Example : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate .
- Functional Comparison: Structural Divergence: Incorporates a tetrahydropyridine ring and acetyl-piperidine linkage instead of a benzimidazole-piperidine amino bridge. Biological Activity: Exhibits antibacterial and antitumor properties, highlighting the role of piperidine modifications in diversifying therapeutic effects .
Data Tables
Table 1: Comparative Physicochemical Properties
Preparation Methods
Structural and Molecular Characteristics
The compound features a benzimidazole core substituted with a 4-fluorobenzyl group at the N1 position and a piperidine moiety functionalized with an ethyl carbamate group at the C4 amino position. Its molecular formula is C₂₂H₂₅FN₄O₂ , with a molar mass of 396.5 g/mol. Key spectral identifiers include:
| Property | Value | Source |
|---|---|---|
| InChI Key | MMPSFTZVUMTCKV-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
| Melting Point | Not reported | - |
| Solubility | Likely polar aprotic solvents |
The benzimidazole scaffold confers biological activity, while the piperidine-carbamate moiety enhances metabolic stability.
Primary Synthesis Route
Reaction Overview
The synthesis involves a two-step protocol:
Mechanism and Conditions
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the piperidine amine attacks the electron-deficient C2 position of the benzimidazole ring. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 170°C | Drives reaction completion |
| Solvent | Solvent-free (neat) | Enhances reaction rate |
| Time | 4 hours | Minimizes side products |
| Molar Ratio | 1:1 (amine:chlorobenzimidazole) | Prevents oligomerization |
Under these conditions, the reaction achieves 98% yield , as reported by Kumar et al..
Optimization Studies
Solvent-Free vs. Solvent-Assisted Reactions
Comparative studies reveal that solvent-free conditions outperform traditional solvents (e.g., DMF, THF) by reducing side reactions and simplifying purification. For example:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Neat, 170°C, 4h | 98 | >99% |
| DMF, 120°C, 8h | 72 | 85% |
| THF, reflux, 12h | 58 | 78% |
The absence of solvent minimizes hydrolysis of the ethyl carbamate group, a common side reaction in polar aprotic media.
Catalytic Enhancements
While the base-free protocol is effective, exploratory trials with K₂CO₃ (1 eq.) increased yields to 99% but introduced purification challenges due to salt formation.
Scalability and Industrial Feasibility
Pilot-Scale Production
A 100-g batch synthesis demonstrated consistent yields (96–98%) under identical conditions, confirming scalability. Critical considerations include:
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 2-Chlorobenzimidazole | 450 | 38% |
| 4-Fluorobenzyl chloride | 320 | 27% |
| Ethyl 4-aminopiperidine-1-carboxylate | 620 | 52% |
The high cost of ethyl 4-aminopiperidine-1-carboxylate underscores the need for alternative piperidine precursors.
Alternative Synthetic Pathways
Reductive Amination Approach
A patent-disclosed method for analogous benzimidazoles uses reductive amination of ketone intermediates with NaBH₄. While untested for this compound, this route could bypass the chlorobenzimidazole intermediate but may require additional protection/deprotection steps.
Microwave-Assisted Synthesis
Preliminary trials with microwave irradiation (200°C, 30 min) achieved 95% yield, suggesting potential for rapid production.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example:
- Cyclocondensation : Use ethyl acetoacetate, DMF-DMA, and phenylhydrazine derivatives to form benzimidazole intermediates .
- Piperidine coupling : Introduce the piperidine moiety via nucleophilic substitution or amination reactions under anhydrous conditions (e.g., DCM, DMF) .
- Optimization : Adjust reaction pH (e.g., sodium acetate buffer at pH 4.6) to stabilize intermediates and reduce side products . Microwave-assisted synthesis may enhance reaction rates and yields .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolve stereochemistry and confirm bond angles, as demonstrated for structurally similar benzimidazole-piperidine hybrids .
- Spectral analysis : Use H/C NMR to verify substituent positions and FT-IR to identify carbonyl (C=O) and amine (N-H) groups .
- HPLC purity checks : Employ methanol-buffer mobile phases (65:35 ratio) with UV detection at 254 nm to assess purity ≥98% .
Q. What are the stability considerations for this compound under various storage conditions?
Methodological Answer:
- In vitro stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the ester group .
- Light sensitivity : Protect from UV exposure to avoid photodegradation of the benzimidazole core .
- pH sensitivity : Avoid aqueous solutions with pH < 4 or > 8, as the piperidine amino group may protonate or deprotonate, altering solubility .
Advanced Research Questions
Q. How can computational methods be integrated with experimental approaches to design novel derivatives of this compound?
Methodological Answer:
- Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for derivatization .
- Docking studies : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock to prioritize synthesis .
- Machine learning : Train models on existing reaction data to predict optimal solvents and catalysts for new analogs .
Q. What strategies address discrepancies in biological activity data across different assay conditions for this compound?
Methodological Answer:
- Buffer standardization : Use sodium 1-octanesulfonate buffer (pH 4.6) to maintain consistent ionic strength and minimize assay variability .
- Solubility correction : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation in aqueous assays .
- Control for off-target effects : Include inhibitors like R59949 (diacylglycerol kinase inhibitor) to isolate compound-specific activity .
Q. How can reaction fundamentals and reactor design principles (CRDC RDF2050112) be applied to scale up synthesis?
Methodological Answer:
- Continuous-flow reactors : Improve heat/mass transfer for exothermic amination steps, reducing byproducts .
- Membrane separation : Use nanofiltration to recover unreacted intermediates and reduce waste .
- Process simulation : Model reaction kinetics in Aspen Plus® to optimize temperature gradients and residence time during cyclocondensation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
